lucidenic acid C

概要

準備方法

合成経路と反応条件: ルシデニック酸Cの合成は、ラノスタン型トリテルペノイドの一般的な前駆体であるラノステロールから出発し、いくつかの段階を踏みます。合成経路には、通常、制御された条件下での酸化、還元、および環化反応が含まれます。特定の試薬と触媒が使用されて、目的の立体化学と官能基修飾が達成されます。

工業的生産方法: ルシデニック酸Cの工業的生産は、主に霊芝からの抽出に依存しています。キノコは制御された条件下で栽培され、子実体は収穫されます。 抽出プロセスには、溶媒抽出が伴い、その後、クロマトグラフィー技術を使用してルシデニック酸Cを純粋な形で単離します .

化学反応の分析

反応の種類: ルシデニック酸Cは、以下を含むさまざまな化学反応を受けます。

酸化: ヒドロキシル基をカルボニル基に変換する。

還元: カルボニル基をヒドロキシル基に還元する。

置換: 官能基を他の置換基と置き換える。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬。

置換: 目的の置換に応じて、求核剤または求電子剤を含む条件。

主要な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたルシデニック酸Cのさまざまな誘導体が含まれ、それらは異なる薬理学的特性を示す可能性があります .

4. 科学研究への応用

科学的研究の応用

Chemistry: Used as a lead compound for the synthesis of novel triterpenoid derivatives with enhanced biological activities.

Biology: Investigated for its role in modulating cellular pathways and gene expression.

Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective effects. .

作用機序

ルシデニック酸Cの作用機序には、複数の分子標的と経路が関与しています。

抗癌: カスパーゼ-9とカスパーゼ-3を活性化して癌細胞のアポトーシスを誘導し、PARPの切断につながります.

抗炎症: プロ炎症性サイトカインとメディエーターの産生を阻害します。

抗酸化: フリーラジカルを捕捉し、抗酸化酵素の活性を高めます。

6. 類似の化合物との比較

ルシデニック酸Cは、以下のような他の類似の化合物と比較されます。

ガノデリック酸: 霊芝から得られる別のトリテルペノイド群で、同様の薬理学的特性を有しますが、化学構造は異なります。

ルシデニック酸AとB: 官能基と生物活性がわずかに異なるルシデニック酸ファミリーの他のメンバー

独自性: ルシデニック酸Cは、その強力な抗癌効果と抗炎症効果により際立っており、治療用途に有望な候補となっています。 その独自の化学構造により、分子標的との特異的な相互作用が可能になり、他の類似の化合物と比較して有効性が向上します .

類似化合物との比較

Lucidenic Acid C is compared with other similar compounds, such as:

Ganoderic Acids: Another group of triterpenoids from Ganoderma lucidum with similar pharmacological properties but different chemical structures.

Lucidenic Acid A and B: Other members of the lucidenic acid family with slight variations in their functional groups and biological activities

Uniqueness: this compound stands out due to its potent anti-cancer and anti-inflammatory effects, making it a promising candidate for therapeutic applications. Its unique chemical structure allows for specific interactions with molecular targets, enhancing its efficacy compared to other similar compounds .

特性

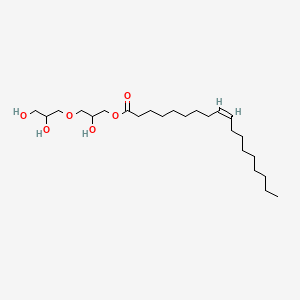

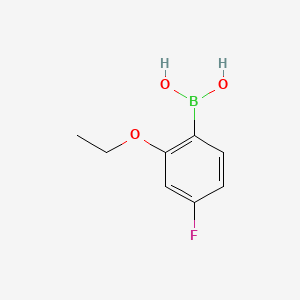

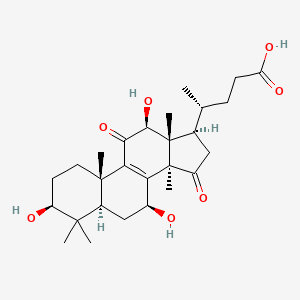

IUPAC Name |

4-(3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-17,23,28-29,34H,7-12H2,1-6H3,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMQDJNNBMWDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lucidenic acid C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

95311-96-9 | |

| Record name | Lucidenic acid C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 200 °C | |

| Record name | Lucidenic acid C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1591061.png)